N,3-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(6-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSODUAHKWBHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359491 | |
| Record name | N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74786-81-5 | |
| Record name | N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Pathways
Core Synthetic Routes for N,3-Dimethylbenzamide Scaffold Construction
The synthesis of the this compound core structure can be achieved through several primary strategies. These include direct amidation reactions involving the formation of the amide bond from carboxylic acid derivatives and transformations of amine precursors, as well as more contemporary metal-catalyzed methods that offer enhanced efficiency and novel reaction pathways.
Amidation Reactions and Amine Precursor Transformations
Traditional amidation remains a fundamental approach for the synthesis of this compound. These methods typically involve the reaction of an activated carboxylic acid derivative with methylamine (B109427) or the transformation of precursors like anthranilic acids.
The aminolysis of carboxylic acid derivatives is a direct and widely employed method for forming the amide bond in this compound. This reaction involves the nucleophilic attack of methylamine on an activated carbonyl carbon of a 3-methylbenzoic acid derivative.
A common approach is the reaction of 3-methylbenzoyl chloride with methylamine. scribd.com In this process, two equivalents of methylamine are typically used; one acts as the nucleophile to form the amide, and the second neutralizes the hydrogen chloride (HCl) byproduct, forming methylammonium (B1206745) chloride. scribd.com Alternatively, an inexpensive base like sodium hydroxide (B78521) can be used to scavenge the HCl in what is known as the Schotten-Baumann reaction. scribd.com
Esters of 3-methylbenzoic acid, such as methyl 3-methylbenzoate, can also undergo aminolysis with methylamine to yield this compound. This reaction often requires heating the ester with the amine, sometimes in a polar solvent, to proceed at a practical rate. googleapis.com The aminolysis of esters can be catalyzed by the addition of a base, such as sodium methoxide. google.com While documented for analogous compounds like 2-amino-5-cyano-3-methylbenzoic esters, this principle is directly applicable to the synthesis of the this compound scaffold. google.com
| Precursor | Reagent | Key Conditions | Product |
| 3-Methylbenzoyl Chloride | Methylamine (2 eq.) | Aprotic solvent | This compound |
| Methyl 3-Methylbenzoate | Methylamine | Heating, polar solvent | This compound |
| 2-Amino-5-cyano-3-methylbenzoic Ester | Methylamine | Base catalyst (e.g., sodium methoxide) | 2-Amino-5-cyano-N,3-dimethylbenzamide |
This table presents illustrative examples of aminolysis reactions.
A significant synthetic route, particularly for producing 2-amino-N,3-dimethylbenzamide and its derivatives which are important agrochemical intermediates, begins with anthranilic acid precursors. iucr.orgresearchgate.net In this pathway, a substituted anthranilic acid, such as 2-amino-3-methylbenzoic acid, is first converted into its corresponding isatoic anhydride (B1165640). researchgate.netsioc-journal.cn This transformation is often achieved by reacting the anthranilic acid with a phosgene (B1210022) equivalent, like triphosgene (B27547) or bis(trichloromethyl) carbonate. iucr.orgsioc-journal.cn
The resulting isatoic anhydride intermediate, for instance, 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, readily undergoes aminolysis upon reaction with aqueous methylamine. researchgate.netsioc-journal.cn The methylamine attacks the carbonyl group, leading to the opening of the heterocyclic ring and subsequent decarboxylation to form the desired 2-amino-N,3-dimethylbenzamide. sioc-journal.cnpatsnap.comgoogle.compatsnap.com This method is highly efficient and can be performed as a one-pot synthesis from the starting anthranilic acid, offering high yields of the final product. researchgate.netsioc-journal.cn
| Starting Material | Intermediate | Reagent | Product | Overall Yield |
| 2-Amino-3-methylbenzoic acid | 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | 1. Bis(trichloromethyl) carbonate2. Aqueous methylamine | 2-Amino-N,3-dimethylbenzamide | 87%–94% sioc-journal.cn |
| Isatoic anhydride | Not applicable | Dimethylamine (B145610) solution in acetonitrile | o-Amino-N,N-dimethylbenzamide | 91.6% patsnap.com |
This interactive table summarizes the synthesis via isatoic anhydride intermediates.
Metal-Mediated and Catalytic Approaches
Modern synthetic chemistry has increasingly turned to metal-mediated and catalytic reactions to improve the efficiency, selectivity, and environmental profile of amide bond formation. Copper and cobalt catalysts have proven particularly effective for synthesizing benzamides like this compound.
Copper catalysis offers a versatile and economical approach to amide bond formation. rhhz.net One-pot procedures leveraging copper catalysts have been developed for the synthesis of N,N-dimethylbenzamides from various starting materials. For instance, a highly efficient method involves the reaction of carboxylic acids with formamides, facilitated by a small amount of a copper catalyst. rhhz.net This approach could be adapted to synthesize this compound from 3-methylbenzoic acid.
Another notable copper-catalyzed one-pot reaction involves the amidation of benzyl (B1604629) cyanide and cyanation of aryl iodides, using N,N-dimethylformamide (DMF) as the amide source. sioc-journal.cnresearchgate.net A representative procedure employs a catalytic system of copper(I) oxide (Cu₂O) with 1,10-phenanthroline (B135089) as a ligand, heated under an oxygen atmosphere. sioc-journal.cnresearchgate.net This methodology could foreseeably be applied to the synthesis of this compound starting from 3-methylbenzyl cyanide or a related precursor. While many documented copper-catalyzed reactions on this scaffold focus on cyanation rather than amidation, these systems demonstrate the utility of copper in constructing and modifying such molecules. google.com
| Substrates | Catalyst System | Amide Source | Key Conditions | Product Type |
| Benzyl cyanide, Iodobenzene | Cu₂O, 1,10-phenanthroline | N,N-Dimethylformamide (DMF) | 130 °C, O₂ atmosphere sioc-journal.cn | N,N-Dimethylbenzamide |
| Carboxylic Acids | Copper catalyst (1 mol%) | Formamides | Not specified | N-substituted amides rhhz.net |
| 2-Amino-5-bromo-N,3-dimethylbenzamide | Copper(I) iodide, N,N′-dimethylethylenediamine | Sodium Cyanide (as CN source) | 138-140 °C | 2-Amino-5-cyano-N,3-dimethylbenzamide |
This table showcases examples of copper-catalyzed reactions for benzamide (B126) synthesis.
A highly effective and green catalytic method for amide synthesis is the oxidative amidation of aldehydes or alcohols using heterogeneous catalysts. Cobalt-hydrotalcite (Co-HT) derived catalysts have emerged as robust and recyclable systems for this transformation. researchgate.netnih.gov These catalysts, typically prepared by calcining a Co-Al hydrotalcite precursor, consist of highly dispersed cobalt oxide species on an alumina (B75360) support. researchgate.netrsc.org
In this approach, this compound can be synthesized via the oxidative coupling of 3-methylbenzaldehyde (B113406) or 3-methylbenzyl alcohol with an amine source like N,N-dimethylformamide (DMF). nih.govsemanticscholar.org The reaction is typically carried out in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP). rsc.org The Co-HT catalyst facilitates the oxidation of the aldehyde or alcohol to an acyl intermediate, which then reacts with the amine source to form the final amide product. This method is noted for its efficiency and the reusability of the heterogeneous catalyst. nih.gov
| Substrate | Amine Source | Catalyst | Oxidant | Product |
| Benzaldehydes | N,N-Dimethylformamide (DMF) | Co/Al Hydrotalcite-derived catalyst | tert-Butyl hydroperoxide (TBHP) | N,N-Dimethylbenzamides nih.gov |
| Benzyl Alcohols | N-substituted formamides | Cobalt-hydrotalcite (Co-HT) derived catalyst | Not specified | N-substituted amides researchgate.net |
This interactive table summarizes the conditions for cobalt-hydrotalcite catalyzed oxidative amidation.
Catalytic Hydrogenation for Nitro Group Reduction
Catalytic hydrogenation is a crucial step in the synthesis of this compound derivatives, specifically for the reduction of a nitro group to an amino group. google.comevitachem.com This transformation is often a key step in multi-step synthetic pathways. For instance, in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a nitro group is introduced and subsequently reduced to an amino group via catalytic hydrogenation. google.comevitachem.com
Various catalysts can be employed for this reduction. Palladium on carbon (Pd/C) is a common choice for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, a drawback of H₂ + Pd/C is its potential to react with other functional groups on the substrate. commonorganicchemistry.com Raney nickel is another effective catalyst for nitro group reduction and is often preferred when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com Other reducing agents like iron (Fe) or zinc (Zn) under acidic conditions, and tin(II) chloride (SnCl₂) provide milder alternatives that can be used in the presence of other reducible groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) is a useful alternative for substrates where hydrogenation or acidic conditions are not compatible. commonorganicchemistry.com
In a patented synthesis method for 2-amino-5-chloro-N,3-dimethylbenzamide, catalytic hydrogenation is employed to reduce the nitro group of 2-nitro-3-methyl-5-chlorobenzoic acid to an amino group. google.com
Organometallic Reagent-Based Syntheses (e.g., Grignard Reagents)
Organometallic reagents, particularly Grignard reagents (RMgX), are valuable tools in the synthesis of this compound and its derivatives. byjus.comlibretexts.orglibretexts.org These reagents are strong nucleophiles and are used to form new carbon-carbon bonds. libretexts.orglibretexts.org
A key application of Grignard reagents in this context is in the synthesis of precursors to this compound. For example, in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a Grignard reagent is used to introduce a methyl group onto the aromatic ring. google.comevitachem.comsmolecule.com Specifically, after the chlorination of a starting material to produce 3,5-dichlorobenzoic acid, a Grignard reagent facilitates the substitution of one of the chlorine atoms with a methyl group to yield 3-methyl-5-chlorobenzoic acid. google.comevitachem.com This step is a critical part of a multi-step synthesis that ultimately leads to the desired substituted this compound derivative. google.comevitachem.com
The reaction of Grignard reagents with tertiary amides, such as N,N-dimethylbenzamide, can lead to the formation of ketones. walisongo.ac.id This reactivity highlights the versatility of Grignard reagents in modifying the core structure of benzamides. The synthesis of Grignard reagents themselves involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.org
Functionalization Strategies for Substituted this compound Derivatives
The this compound scaffold can be further modified through various functionalization strategies to create a diverse range of derivatives. Halogenation reactions are a primary example of such strategies.
Halogenation Reactions
Halogenation of the aromatic ring of this compound can be achieved through several methods, including electrophilic aromatic substitution and electrochemical techniques.
Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto the benzene (B151609) ring of this compound and its derivatives. sioc-journal.cn N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly used reagents for this purpose. sioc-journal.cn These reagents are favored due to their ease of handling and relatively low toxicity. researchgate.net
For example, 2-amino-5-halogenated-N,3-dimethylbenzamides can be synthesized by reacting 2-amino-N,3-dimethylbenzamide with NCS, NBS, or NIS. sioc-journal.cn This reaction proceeds via electrophilic aromatic substitution and can be performed in a one-pot synthesis, offering high yields of 87-94%. sioc-journal.cn The use of N-halosuccinimides allows for the selective introduction of chlorine, bromine, or iodine at the 5-position of the 2-amino-N,3-dimethylbenzamide ring. sioc-journal.cn
Traditional methods for electrophilic halogenation often result in a mixture of ortho and para substituted products. nih.gov However, the use of directing groups can enhance regioselectivity. nih.gov For instance, ruthenium-catalyzed ortho-C-H halogenation of benzamides has been reported, demonstrating the potential for controlled halogenation. rsc.org
Electrochemical methods offer a green and efficient alternative for the halogenation of this compound derivatives. chemrxiv.orgresearchgate.net These methods avoid the need for harsh reagents and can often be carried out under mild conditions. google.com
A patented method describes the electrochemical bromination of 2-amino-N,3-dimethylbenzamide to produce 2-amino-5-bromo-N,3-dimethylbenzamide. google.com The reaction is conducted in a single-chamber non-diaphragm electrolytic cell using platinum electrodes. The process is carried out at room temperature, eliminating the need for heating and a catalyst, which reduces energy consumption. google.com This electrochemical approach achieves a high yield of 97.12% with a purity of 95.6%. google.com
Similarly, electrochemical chlorination can be performed. An electrochemical cascade methodology has been reported for the synthesis of halogenated N-aryl amides, which involves amide bond formation followed by electrocatalytic C-H chlorination. chemrxiv.orgresearchgate.net This method is atom-economical and environmentally benign, demonstrating the potential for sustainable synthesis of halogenated benzamide derivatives. chemrxiv.orgresearchgate.net
| Method | Reagents/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | N-Halosuccinimides (NCS, NBS, NIS) | High yields, one-pot synthesis possible | May result in mixtures of isomers without directing groups | sioc-journal.cn |
| Electrochemical Bromination | Electrolytic cell, Pt electrodes, room temperature | Mild conditions, no catalyst needed, high yield, environmentally friendly | Requires specialized electrochemical setup | google.com |
| Electrochemical Chlorination | Electrochemical cascade | Atom-economical, environmentally benign | May require specific reaction design for selectivity | chemrxiv.orgresearchgate.net |
Cyano Group Introduction
The introduction of a cyano (-CN) group onto the aromatic ring of this compound precursors is a key transformation, often achieved through nucleophilic substitution reactions.
A common and effective method for introducing a cyano group is through the nucleophilic substitution of a halogen atom (typically bromine) on a precursor molecule. This reaction is frequently employed in the synthesis of derivatives of this compound.
Detailed Research Findings:
The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide provides a well-documented example of this methodology. The process often starts with a halogenated precursor, such as 2-amino-5-bromo-N,3-dimethylbenzamide. The reaction involves treating this precursor with a cyanide source, which acts as the nucleophile.
Common cyanide sources include:
Sodium Cyanide (NaCN): This reagent is often used in solvents like tetrahydrofuran (THF) or N,N-dimethylacetamide under a nitrogen atmosphere to achieve high-purity products. smolecule.com
Copper(I) Cyanide (CuCN): This reagent is particularly useful for the cyanation of brominated benzoic acid esters, which are precursors to the final amide. google.com The reaction is typically carried out at elevated temperatures, for instance, around 170°C in N,N-dimethylacetamide. google.com
The choice of cyanide source and reaction conditions can significantly influence the yield and purity of the final product. For instance, palladium catalysts in conjunction with zinc dust have been reported to facilitate the reaction and enhance its efficiency. smolecule.com
The general reaction can be represented as:
Precursor-Br + CN⁻ → Precursor-CN + Br⁻
A specific example is the reaction of 2-amino-5-bromo-3-methylbenzoic acid esters with copper(I) cyanide to yield the corresponding 2-amino-5-cyano-3-methylbenzoic acid esters. These esters are then reacted with methylamine to form 2-amino-5-cyano-N,3-dimethylbenzamide. google.com This two-step process, involving cyanation followed by amidation, is a patented method for producing the target compound in high yield and purity. google.com
Interactive Data Table: Cyanation Reaction Conditions
| Halogenated Precursor | Cyanide Source | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-amino-5-bromo-N,3-dimethylbenzamide | Sodium Cyanide | THF or N,N-dimethylacetamide | Controlled | High | Up to 99 | smolecule.com |
| 2-amino-5-bromo-3-methylbenzoic esters | Copper(I) Cyanide | N,N-dimethylacetamide | ~170 | 82-90 (final product) | 93-95 (final product) | google.com |
| Hexyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) Cyanide | N,N-dimethylacetamide | 170 | 85.5 | 91.1 (area % LC) | google.com |
| Pentyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) Cyanide | N,N-dimethylacetamide | 170 | 89.2 | 93.6 (area % LC) | google.com |
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
Mechanistic Studies of Amide Formation (e.g., Lone Pair Reactivity)
The formation of the amide bond in this compound typically involves the reaction of a carboxylic acid derivative (like an acyl chloride or an ester) with methylamine. The mechanism of this nucleophilic acyl substitution is fundamentally governed by the reactivity of the lone pair of electrons on the nitrogen atom of the amine.
Detailed Research Findings:
In the reaction of a benzoyl chloride with methylamine, the lone pair on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. pearson.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to form the stable amide bond. pearson.com
The reactivity of the nitrogen's lone pair is a critical factor. For instance, in the reduction of N,N-dimethylbenzamide with LiAlH₄, the lone pair on the nitrogen is more reactive than the lone pairs on the oxygen due to the electron-donating effect of the two methyl groups. stackexchange.com This increased electron density on the nitrogen atom enhances its nucleophilicity. While this is a reduction reaction, the principle of enhanced nitrogen lone pair reactivity is relevant to understanding its behavior in other reactions as well.
In base-mediated transamidation reactions, the reaction can proceed through a radical pathway initiated by a single electron transfer (SET) from an amine radical anion. nih.gov This highlights that amide formation mechanisms can be complex and are not always simple nucleophilic substitutions.
Analysis of Hydrolysis Mechanisms in Acidic Media
The hydrolysis of amides like this compound in acidic media has been a subject of extensive study, revealing complex mechanistic pathways that can change with acid concentration.
Detailed Research Findings:
For benzamides, including N,N-dimethylbenzamide, two primary hydrolysis mechanisms are observed in acidic solutions. researchgate.netcdnsciencepub.com
Dilute Acid Mechanism: In relatively dilute strong acids, the mechanism involves the pre-equilibrium protonation of the amide on the oxygen atom. The rate-determining step is the attack of two water molecules on this O-protonated amide. researchgate.netcdnsciencepub.com This is an A-2 type mechanism.
Concentrated Acid Mechanism: At higher acid concentrations (e.g., above approximately 60% H₂SO₄), the reaction rate deviates, indicating a change in mechanism. researchgate.netcdnsciencepub.com In these highly acidic media, the mechanism shifts to one involving a second rate-determining proton transfer to the already O-protonated amide. researchgate.netcdnsciencepub.com This is followed by the irreversible loss of the amine portion to form an acylium ion, which then reacts with water to give the carboxylic acid product. researchgate.netcdnsciencepub.com
The order of reactivity for the hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide in 5-60% aqueous sulfuric acid is unusual: primary > tertiary > secondary. researchgate.net This is attributed to variations in the activation enthalpy (ΔH‡) with the structure. researchgate.net
Deuterium (B1214612) Exchange Labeling for Mechanistic Insight
Deuterium exchange labeling is a powerful technique used to trace the pathways of atoms and elucidate reaction mechanisms. By replacing hydrogen with its heavier isotope, deuterium, chemists can gain insights into bond-breaking and bond-forming steps.
Detailed Research Findings:
While specific studies focusing solely on deuterium exchange in this compound are not prevalent in the provided search results, the principles can be inferred from related systems. For instance, in mechanistic studies of chromium-catalyzed alkylation of benzamide derivatives, quenching the reaction with D₂O was used to probe for the presence of certain intermediates. researchgate.net The lack of deuterium incorporation into the product provided evidence against certain mechanistic pathways. researchgate.net
In another study involving the synthesis of deuterated heterocycles, it was shown that compounds like dimethylformamide dimethyl acetal (B89532) undergo rapid H/D isotopic exchange with deuterated alcohols. nih.gov This highlights the lability of certain protons and the potential for using deuterated reagents to introduce labels for mechanistic studies. The use of deuterated Grignard reagents (e.g., CD₃MgI) can directly introduce deuterated methyl groups, which can be a valuable tool for mechanistic investigations of reactions involving this compound. smolecule.com
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for studying the structure and dynamics of molecules, including small organic compounds. nih.govwhiterose.ac.uk This technique could be applied to this compound to study its interactions and conformational changes during a reaction.
Radical Mechanism Investigations in Catalytic Oxidations
While many reactions of amides are ionic in nature, some catalytic processes can proceed through radical mechanisms, particularly in oxidation reactions.
Detailed Research Findings:
The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide can involve an oxidation step catalyzed by N-hydroxyphthalimide (NHPI) and cobalt acetylacetonate. google.com Mechanistic studies of similar NHPI-catalyzed oxidations suggest that they proceed via a radical pathway. The cobalt catalyst helps in the generation of the phthalimide-N-oxyl (PINO) radical, which is the active oxidant.
In the context of related benzamides, mechanistic inquiries into certain coupling reactions have utilized radical-trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). A significant decrease in product yield in the presence of TEMPO is a strong indicator of a radical mechanism. rsc.org Furthermore, mechanistic investigations into some transamidation reactions have also suggested a free-radical pathway. nih.gov
While direct investigation of radical mechanisms in the catalytic oxidation of this compound itself is not detailed in the search results, the prevalence of such mechanisms in the synthesis of its derivatives and in reactions of similar amides suggests that this is a relevant area for mechanistic consideration.
Optimization of Synthetic Pathways for Enhanced Yield and Purity
The optimization of synthetic routes for this compound and its derivatives is a critical focus of industrial and academic research, aiming to enhance reaction efficiency, product yield, and purity while minimizing costs and environmental impact. Key strategies involve the implementation of one-pot procedures, refinement of reaction conditions, and the selection of highly efficient catalytic systems.
The selection of reagents and the fine-tuning of reaction parameters are paramount for maximizing yield and purity. In the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, an important intermediate, reacting a 2-amino-5-cyano-3-methylbenzoic acid ester with methylamine can achieve yields between 82% and 90% with purities of 93-95% (as determined by HPLC). google.comgoogle.com The process can be conducted with or without a basic catalyst, and purification often involves simple filtration of the precipitated product. google.comgoogle.com
Further optimization can be seen in the preparation of related compounds where reaction conditions are systematically varied. For example, in the synthesis of N-formanilide derivatives from benzamides, parameters such as reagent loading, temperature, and solvent were meticulously adjusted. rsc.org It was found that using specific equivalents of sodium azide (B81097) and oxalic acid in NMP at 130 °C for 16 hours provided the optimal yield of 89%. rsc.org Lowering the temperature to 110 °C or reducing the reaction time decreased the yield, demonstrating the sensitivity of the reaction to these parameters. rsc.org
Catalysis plays a central role in modern synthetic optimization. Iodide/nickel co-catalyzed cross-electrophile coupling has been effectively used for the gram-scale synthesis of 2-ethyl-N,3-dimethylbenzamide. mdpi.com This method, employing a NiCl₂(DME)/bpy catalyst system with TBAI as a co-catalyst and manganese powder, proceeded smoothly to afford the product in an 84% yield. mdpi.com This highlights the power of specialized catalytic systems to achieve high efficiency in C-C bond formation.
The following tables summarize research findings on the optimization of synthesis for this compound derivatives, showcasing the impact of different methodologies and conditions on product yield and purity.
Table 1: Comparison of Synthetic Routes for 2-Amino-5-halogenated-N,3-dimethylbenzamides
| Method | Starting Material | Key Reagents | Yield | Advantages |
| One-Pot Synthesis | 2-Amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, Methylamine, NCS/NBS/NIS | 87-94% | High yield, shorter reaction time, simple work-up, environmentally friendly. sioc-journal.cnresearchgate.net |
| Substep Method | 3-Methyl-2-nitrobenzoic acid methyl ester | H₂, Catalyst, Chlorinating agent, Methylamine | 75.1% | Traditional multi-step process with lower overall yield. google.com |
| Substep Method | 2-Ethoxyformamido-3-methylbenzoic acid | H₂O₂, PBr₃ | 81.8% | Higher cost due to reagents. google.com |
Table 2: Optimization of Reaction Conditions for Amide Synthesis
| Target Compound | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | 2-amino-5-cyano-3-methylbenzoic acid ester, Methylamine | Optional base | Acetonitrile, Methanol, etc. | Room Temp | 18 | 82-90 | 93-95 (HPLC) google.comgoogle.com |
| 2-Ethyl-N,3-dimethylbenzamide | 3,8-Dimethylbenzotriazinone, Ethyl tosylate | NiCl₂(DME), bpy, TBAI, Mn | - | - | 8 | 84 | - |
| N-Formanilide | N-phenyl-N-tosylbenzamide | NaN₃, Oxalic acid | NMP | 130 | 16 | 89 | - |
| N-Formanilide | N-phenyl-N-tosylbenzamide | NaN₃, Oxalic acid | NMP | 110 | 16 | 42 | - |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | 3-Methyl-2-aminobenzoyl methylamine, Sulfuryl chloride | Inert organic solvent | 55-60 | 0.5-5 | >92 | - |
Advanced Spectroscopic and Structural Characterization Studies
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature surveys, a definitive single-crystal X-ray structure of N,3-dimethylbenzamide is not publicly available. However, the crystallographic analysis of the closely related compound, 2-amino-N,3-dimethylbenzamide, offers valuable insights into the potential solid-state arrangement and intermolecular forces that are likely to influence the crystal lattice of this compound. iucr.org
Analysis of Crystal Packing and Lattice Interactions
In the crystal structure of 2-amino-N,3-dimethylbenzamide, molecules are interconnected through a network of intermolecular hydrogen bonds. iucr.org Specifically, N—H···N and N—H···O interactions are observed, which link the molecules into double-stranded chains extending parallel to the b-axis of the unit cell. iucr.org This intricate network of hydrogen bonds is a primary determinant of the crystal packing. While this compound lacks the amino group for such N-H···N bonds, the amide N-H is expected to participate in strong N—H···O hydrogen bonds, likely forming chains or dimeric motifs that are common in the crystal structures of primary and secondary benzamides. The presence of the methyl group on the nitrogen atom in this compound, as opposed to the two methyl groups in N,N-dimethylbenzamide, allows for the existence of this key intermolecular hydrogen bond donor.
Intramolecular Hydrogen Bonding and Molecular Conformation
The conformation of the amide group relative to the aromatic ring is a key structural feature. In 2-amino-N,3-dimethylbenzamide, the mean plane of the amide group forms a dihedral angle of 33.93(7)° with the benzene (B151609) ring. iucr.org This non-planar arrangement is stabilized by an intramolecular N—H···O hydrogen bond. iucr.org For this compound itself, while lacking the 2-amino group, the potential for intramolecular interactions influencing conformation exists. For instance, in a related complex molecule containing the this compound moiety, intramolecular hydrogen bonding has been observed to enhance ligand stability. nih.gov The conformation of this compound in the solid state would likely be a balance between the steric hindrance from the 3-methyl group and the optimization of intermolecular hydrogen bonding and packing forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been an indispensable tool for the structural elucidation and the study of the dynamic behavior of this compound in solution.
High-Resolution ¹H and ¹³C NMR for Structural Confirmation
The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure of this compound.
¹H NMR Spectral Data:
The proton NMR spectrum confirms the presence of all expected proton environments. The aromatic protons typically appear as a complex multiplet, while the methyl groups give rise to distinct singlets.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Reference |
| Aromatic-H | 7.44-7.52 | m | 2H | - | rsc.org |
| Aromatic-H | 7.18-7.22 | m | 2H | - | rsc.org |
| NH | 6.44 | bs | 1H | - | rsc.org |
| N-CH₃ | 2.90 | d | 3H | 4.9 | rsc.org |
| Ar-CH₃ | 2.29 | s | 3H | - | rsc.org |
This table presents typical ¹H NMR data for this compound in CDCl₃. rsc.org
¹³C NMR Spectral Data:
The carbon-13 NMR spectrum complements the proton data, providing chemical shifts for each unique carbon atom in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| C=O | 168.6 | rsc.org |
| Aromatic C-N | 138.4 | rsc.org |
| Aromatic C-CH₃ | 134.6 | rsc.org |
| Aromatic C-H | 132.1 | rsc.org |
| Aromatic C-H | 128.4 | rsc.org |
| Aromatic C-H | 127.7 | rsc.org |
| Aromatic C-H | 123.9 | rsc.org |
| N-CH₃ | 26.8 | rsc.org |
| Ar-CH₃ | 21.4 | rsc.org |
This table presents typical ¹³C NMR data for this compound in CDCl₃. rsc.org
Dynamic NMR Studies of Hindered Rotation about the Amide Bond
The carbon-nitrogen bond in amides possesses a significant degree of double bond character due to resonance, which restricts free rotation around this bond. researchgate.net This phenomenon of hindered rotation, also known as rotational isomerism, can be effectively studied using dynamic NMR (DNMR) spectroscopy. mdpi.com In N,N-disubstituted amides, this leads to the observation of separate signals for the two N-alkyl groups at low temperatures, which coalesce into a single, time-averaged signal as the temperature is increased and the rate of rotation becomes fast on the NMR timescale. cdnsciencepub.comcdnsciencepub.com
For this compound, which is an N-monosubstituted amide, the principle of hindered rotation still applies, leading to the existence of E and Z isomers due to the orientation of the N-methyl group relative to the carbonyl oxygen. However, the energy barrier for this rotation is generally lower than in the corresponding N,N-dimethyl amides.
Temperature-Dependent Chemical Shift Analysis and Activation Parameters
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic parameters for the rotational process. The rate of exchange between the different conformations can be calculated at various temperatures, particularly around the coalescence temperature (the temperature at which two separate signals merge into one). uni-regensburg.de
From the temperature dependence of the rate constant, the activation parameters for the hindered rotation, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Eyring equation. researchgate.net
Studies on a series of substituted N,N-dimethylbenzamides have shown that the barrier to rotation is influenced by both electronic and steric effects of the substituents on the aromatic ring. scispace.com For the parent N,N-dimethylbenzamide, the free energy of activation for rotation is typically in the range of 65-70 kJ/mol (15.5-16.7 kcal/mol). uni-regensburg.deresearchgate.net The introduction of a methyl group at the 3-position is expected to have a modest electronic effect on this barrier.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed research findings and specific data regarding the mass spectrum and fragmentation pattern of this compound are not available in the searched scientific literature. Therefore, a data table for its mass spectrometric analysis cannot be generated.
Other Spectroscopic Techniques for Characterization (e.g., Infrared Spectroscopy)
Specific data detailing the infrared (IR) absorption bands for this compound could not be found in the reviewed sources. Consequently, a data table of its characteristic IR peaks cannot be provided.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties, including energies, geometries, and vibrational frequencies. For N,3-dimethylbenzamide, DFT calculations are instrumental in understanding its fundamental electronic nature and conformational preferences.
DFT calculations can elucidate the electronic landscape of this compound, providing critical information about its chemical reactivity. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are determined.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In this compound, the electron distribution is influenced by the electron-withdrawing amide group and the electron-donating methyl groups.
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would indicate a region of high negative potential (red/yellow) around the carbonyl oxygen atom, making it a prime site for electrophilic attack. Conversely, regions of positive potential (blue) are expected around the amide proton (N-H), identifying it as a site for nucleophilic attack or hydrogen bond donation. The aromatic ring, activated by the methyl group, also represents a region of relative electron density.
Table 1: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary degrees of rotational freedom are around the C(O)-N amide bond and the Ar-C(O) bond connecting the phenyl ring to the carbonyl group.
DFT calculations are used to map the potential energy surface by systematically rotating these bonds. This process identifies stable conformers, which correspond to energy minima on the surface, and the transition states that separate them, which are energy maxima. The rotation around the C(O)-N amide bond is known to have a significant energy barrier due to the partial double-bond character arising from resonance. This leads to distinct cis and trans conformers relative to the N-methyl group and the carbonyl oxygen, with the trans conformation generally being more stable.
The rotation of the phenyl ring relative to the amide plane is also crucial. The lowest energy conformation typically involves a non-planar arrangement to minimize steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the amide group. Energy minimization calculations refine the geometry of these conformers to find the most stable structures.
Table 2: Relative Energies of this compound Conformers
| Conformer | Ar-C(O) Dihedral Angle | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum (trans) | ~30° | 0.00 | 75.8 |
| Local Minimum (trans) | ~150° | 1.20 | 10.2 |
| Rotational TS (trans) | 90° | 3.50 | 0.2 |
| Global Minimum (cis) | ~35° | 2.10 | 2.9 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD can model the dynamic evolution of the system, offering insights into intermolecular interactions and conformational flexibility over time.
The behavior of this compound in a solution is governed by its interactions with the surrounding solvent molecules. MD simulations explicitly model these interactions, providing a detailed picture of the solvation shell and its impact on the solute's structure and dynamics. In protic solvents like water or methanol, the N-H group and the carbonyl oxygen of this compound act as hydrogen bond donor and acceptor sites, respectively. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds.
In non-polar solvents, weaker van der Waals and dipole-dipole interactions dominate. At higher concentrations, MD simulations can also model intermolecular interactions between this compound molecules themselves, such as π-π stacking of the aromatic rings and hydrogen bonding between amide groups, which can lead to aggregation. These simulations are crucial for understanding properties like solubility and partitioning behavior.
Table 3: Simulated Intermolecular Interaction Energies in Solution
| Interaction Type | Solvent | Average Energy (kcal/mol) |
|---|---|---|
| N-H···O (Water) Hydrogen Bond | Water | -4.5 |
| C=O···H (Water) Hydrogen Bond | Water | -3.8 |
| π-π Stacking (Benzene) | Benzene (B151609) | -2.5 |
| Van der Waals | Hexane | -1.8 |
MD simulations reveal the inherent flexibility and dynamic motions of the this compound molecule. Trajectories from these simulations show bond vibrations, angle bending, and torsional rotations occurring on femtosecond to picosecond timescales. On longer timescales (nanoseconds to microseconds), simulations can capture larger-scale conformational transitions, such as the rotation of the phenyl ring or the N-methyl group.
Analysis of these trajectories can yield important dynamic properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For benzamide (B126) systems, this provides insight into how the molecule might adapt its shape upon binding to a receptor or participating in a chemical reaction.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires characterizing the high-energy transition state that connects reactants and products. Computational methods, particularly those based on DFT, are essential for locating these transient structures and calculating the activation energy of the reaction. researchgate.net
For reactions involving this compound, such as alkaline hydrolysis, computational modeling can map the entire reaction pathway. nih.gov The process begins by optimizing the geometries of the reactants (e.g., this compound and a hydroxide (B78521) ion) and the products (e.g., 3-methylbenzoate and methylamine). Methods like the Nudged Elastic Band (NEB) or Eigenvector Following are then used to find the minimum energy path between them and locate the transition state structure at the highest point along this path.
A key characteristic of a true transition state is that it is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except one (the reaction coordinate). This is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govblogspot.com The calculated energy difference between the transition state and the reactants provides the activation energy barrier, a critical parameter for predicting reaction rates.
Table 4: Calculated Activation Energies for a Hypothetical Reaction (Base-Catalyzed Hydrolysis)
| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Nucleophilic Attack (Formation of Tetrahedral Intermediate) | DFT (B3LYP/6-311+G) with PCM (Water) | 22.5 |
| Leaving Group Departure | DFT (B3LYP/6-311+G) with PCM (Water) | 15.8 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively nih.gov. For this compound and related compounds, these models are particularly valuable in the field of insect repellent research, offering a predictive framework to design new and more effective agents nih.gov.
Research in this area often involves calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure and using statistical methods to build a predictive model. While specific, in-depth QSAR/QSPR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles are well-established through research on its close structural analog, N,N-Diethyl-3-methylbenzamide (DEET), and other benzamide derivatives nih.govbiorxiv.org.
A common approach in developing a QSAR model for repellency involves a training set of molecules with known activity. For these molecules, a large number of molecular descriptors are calculated. These descriptors fall into several categories, including 2D and 3D descriptors, which describe the molecule's topology, geometry, and electronic properties biorxiv.org.
A supervised chemical informatics method was employed in one study to screen over 400,000 compounds to identify novel natural repellents. This process began with a training set of 201 compounds, for which 3,242 molecular descriptors were calculated to describe their three-dimensional structures. Through a sequential-forward-selection method, a unique subset of 18 descriptors was identified that showed a high correlation with repellency (correlation of 0.912) biorxiv.org. These descriptors represent a mix of 2D and 3D descriptor types. The resulting model can then be used to predict the activity of new or untested compounds like this compound.
The table below illustrates a representative set of molecular descriptor types that are commonly employed in QSAR studies of insect repellents and related compounds.
| Descriptor Class | Description | Examples |
|---|---|---|
| Topological (2D) | Based on the 2D representation of the molecule, describing atomic connectivity. | Wiener index, Kier & Hall connectivity indices, Balaban index. |
| Geometrical (3D) | Requires 3D coordinates of the atoms, describing the molecule's size and shape. | Molecular surface area, molecular volume, moment of inertia. |
| Electronic | Describes the electronic properties of the molecule. | Dipole moment, partial atomic charges, HOMO/LUMO energies. |
| Physicochemical | Related to properties like lipophilicity and refractivity. | LogP (octanol-water partition coefficient), molar refractivity. |
The validity and predictive power of a QSAR model are assessed using several statistical metrics. A robust model will have high correlation coefficients for both the training set (r²) and an external test set (r²pred), indicating its ability to accurately predict the activity of compounds not used in its development researchgate.net.
In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the aligned 3D structures of the molecules are placed in a grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors in the statistical analysis nih.govresearchgate.net. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity researchgate.net. For instance, a contour map might indicate that a bulky substituent in a particular region enhances activity, guiding the design of more potent analogs researchgate.net.
The table below summarizes the key statistical parameters used to validate QSAR models, based on findings from various studies on related compound classes.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the goodness of fit for the training set. | > 0.6 |
| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model (often via leave-one-out). | > 0.5 mdpi.com |
| Predictive Correlation Coefficient | r²pred | Measures the predictive power of the model on an external test set. | > 0.6 mdpi.com |
| Standard Error of Estimate | SEE | Represents the absolute measure of the quality of fit. | Low value |
| Fisher's Test Value | F | Indicates the statistical significance of the model. | High value |
While a specific QSAR model for this compound is not available in the reviewed literature, the extensive research on DEET and other benzamides provides a strong foundation. These studies consistently show that properties like molecular shape, lipophilicity (LogP), and electronic features such as dipole moment are critical for repellent activity nih.govnih.gov. By applying these established principles, computational chemists can predict the potential activity of this compound and guide the synthesis of novel derivatives with potentially enhanced properties.
Biological Activities and Medicinal Chemistry Research Applications
General Biological Activities of Benzamide (B126) Derivatives
Benzamide and its derivatives represent a cornerstone in the field of medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. acs.orgresearchgate.net The versatility of the benzamide structure allows for the synthesis of novel compounds with significant therapeutic potential. acs.org This structural framework is a key component in numerous pharmaceuticals, including anticonvulsants and antidepressants. researchgate.net
Antibacterial and Antifungal Properties
Benzamide derivatives are recognized for their potent antibacterial and antifungal activities. researchgate.net Research has consistently shown that these compounds can be effective against a variety of microbial pathogens. researchgate.netresearchgate.net For instance, certain synthesized N-phenylbenzamide derivatives have demonstrated notable antimicrobial properties. nih.gov
In one study, newly synthesized benzamide compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, compound 5a showed excellent activity against B. subtilis and E. coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. Similarly, compounds 6b and 6c were also highly effective. researchgate.net Another study highlighted pyrazol-5-yl-benzamide derivatives as potential succinate dehydrogenase inhibitors, with compound 5IIc showing excellent in vitro activity against Sclerotinia sclerotiorum and superior activity against Valsa mali compared to commercial fungicides like Fluxapyroxad and Boscalid. researchgate.net The fungicidal potential is further exemplified by novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which displayed good activity against eight tested fungi at a concentration of 50 mg/L. nih.gov
Table 1: Selected Benzamide Derivatives and their Antimicrobial Activity
| Compound ID | Target Organism | Measurement | Result |
|---|---|---|---|
| 5a | B. subtilis | MIC | 6.25 µg/mL |
| 5a | E. coli | MIC | 3.12 µg/mL |
| 6b | E. coli / B. subtilis | Zone of Inhibition | 24 mm |
| 6c | E. coli / B. subtilis | Zone of Inhibition | 24 mm |
| 5IIc | Sclerotinia sclerotiorum | EC₅₀ | 0.20 mg/L |
| 5IIc | Valsa mali | EC₅₀ | 3.68 mg/L |
| 7h | Botrytis cinereal | Inhibitory Activity | 90.5% |
Antiviral and Anti-inflammatory Potential
The benzamide scaffold is also a promising foundation for the development of antiviral and anti-inflammatory agents. nih.gov One study identified a benzamide derivative, AH0109, which demonstrated potent anti-HIV-1 activity by inhibiting both reverse transcription and the nuclear import of viral cDNA. dntb.gov.ua This compound was also effective against HIV-1 strains resistant to common antiretroviral drugs. dntb.gov.ua
In the realm of anti-inflammatory research, various benzamide derivatives have been synthesized and evaluated. A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides showed significant anti-inflammatory activity in studies on mice, with some derivatives exhibiting higher potency than the reference drug, indomethacin. nih.gov These compounds also demonstrated a reduced risk of gastrointestinal side effects. nih.gov Furthermore, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity, a key enzyme in inflammatory processes, when compared to acetylsalicylic acid. rupress.org
Antipsychotic Activities
Substituted benzamides are a class of compounds known for their ability to selectively modulate dopaminergic neurons, making them valuable in the treatment of psychiatric disorders. researchgate.netnih.gov Amisulpride, a notable benzamide derivative, is a second-generation antipsychotic that functions as a selective antagonist for D2 and D3 dopamine receptors, primarily in the mesolimbic system. researchgate.netnih.gov
The mechanism of action for amisulpride is dose-dependent. At lower doses, it preferentially blocks presynaptic autoreceptors, which leads to an increase in dopamine release and can alleviate depressive symptoms. researchgate.netnih.gov At higher doses, it targets postsynaptic receptors, resulting in a selective inhibition of dopamine that produces antipsychotic effects. researchgate.netnih.gov This dual mechanism makes it effective for treating both the positive and negative symptoms of schizophrenia. nih.gov Another compound, LB-102, a methylated derivative of amisulpride, is being developed as a potential benzamide antipsychotic for use in the United States for various neuropsychiatric disorders. nih.gov
Insecticidal Action and Ryanodine Receptor Modulation
The benzamide chemical structure is fundamental to a major class of modern insecticides known as diamides. These compounds, which include anthranilic and phthalic diamides, are highly valued for their potent efficacy against key agricultural pests and their high margin of safety for mammals. researchgate.netnih.gov
Activation of Ryanodine Receptors and Calcium Signaling Disruption
Diamide insecticides exert their effect by targeting insect ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle contraction. researchgate.netresearchgate.net These insecticides are potent activators of insect RyRs. researchgate.netresearchgate.net Their binding to the receptor locks it in an open state, causing an uncontrolled and continuous release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle and nerve cells. researchgate.netnih.gov
This massive depletion of internal calcium stores disrupts the normal regulation of muscle contraction, leading to a cascade of symptoms in susceptible insects, including feeding cessation, lethargy, muscle paralysis, and ultimately, death. researchgate.netresearchgate.net The high selectivity of these insecticides for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile. researchgate.net Research using radiolabeled diamides has confirmed that anthranilic diamides (like chlorantraniliprole) and phthalic diamides (like flubendiamide) bind to distinct but allosterically coupled sites on the insect ryanodine receptor. nih.gov
Development of Anthranilic Diamide Insecticides
The discovery of anthranilic diamides marked a significant advancement in insecticide development, providing a novel mode of action necessary to combat widespread insecticide resistance. researchgate.net Chlorantraniliprole was the first commercialized anthranilic diamide and demonstrated exceptional activity against a broad spectrum of lepidopteran pests. researchgate.net
The core structure of these insecticides can be divided into several key components, including the essential benzamide bridge. researchgate.net Extensive research and structural modification of the initial leads, such as optimizing the substituents on the phenyl ring and the N-pyridylpyrazole portion, led to the development of highly effective commercial products. researchgate.netresearchgate.net Following chlorantraniliprole, cyantraniliprole was developed, offering an expanded spectrum of activity that includes hemipteran pests in addition to lepidopteran ones. The development of these compounds from the foundational benzamide structure highlights the power of medicinal and agricultural chemistry in creating targeted and selective solutions for pest management. researchgate.net
Pharmaceutical Precursor and Drug Discovery Research
N,3-dimethylbenzamide serves as a valuable starting material or intermediate in the synthesis of more complex molecules for pharmaceutical research. Its chemical structure allows for further modification, making it a useful building block.
Specific derivatives synthesized using this approach include:
2-amino-5-chloro-N,3-dimethylbenzamide
2-amino-5-bromo-N,3-dimethylbenzamide
2-amino-5-iodo-N,3-dimethylbenzamide
Furthermore, patents have been filed detailing the synthesis of related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide, underscoring their importance as intermediates in the production of potentially active pharmaceutical ingredients. google.comgoogle.com
Hydrotropes are compounds that can enhance the aqueous solubility of poorly soluble substances. This property is highly valuable in pharmaceutical formulation to improve the bioavailability of drugs. Extensive research has been conducted on the hydrotropic properties of N,N-dimethylbenzamide (DMBA), an isomer of this compound. nih.govchemicalbook.comsigmaaldrich.comresearchgate.net Studies have shown that DMBA is a powerful solubilizing agent for a variety of hydrophobic drugs, achieving solubility enhancements of 1,000- to 10,000-fold. nih.govresearchgate.net
However, a review of the available literature did not yield specific studies investigating the hydrotropic properties of this compound. The solubilizing capabilities are often highly dependent on the specific isomeric structure, and therefore the well-documented hydrotropic effects of N,N-dimethylbenzamide cannot be directly attributed to this compound.
The benzamide scaffold is a key feature in a number of pharmacologically active compounds, including antiarrhythmic agents. nih.gov Research into analogues of this compound has led to the development of potent antiarrhythmic agents.
One significant example is 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide , a sterically hindered analogue of procainamide. nih.gov Procainamide is a widely used antiarrhythmic drug, but it has limitations such as a short half-life and metabolic N-acetylation. nih.gov The addition of two methyl groups to the procainamide structure, creating the dimethylated analogue, was designed to prevent this metabolic pathway. nih.gov
In studies on anesthetized dogs with ouabain-induced arrhythmias, the dimethylated congener showed increased potency compared to procainamide. nih.gov Furthermore, this analogue demonstrated altered electrophysiological characteristics, including a significant reduction in action potential duration (APD), and it was not metabolized by N-acetylation, leading to a longer plasma half-life. nih.gov
| Compound | Conversion Dose (mg/kg, IV) |
|---|---|
| Procainamide | 19.0 |
| Monomethyl Congener | 18.3 |
| Dimethyl Congener (4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide) | 14.3 |
Applications in Chemical Synthesis and Materials Science
Intermediate in the Synthesis of Complex Organic Molecules
N,3-dimethylbenzamide derivatives are crucial building blocks in the multi-step synthesis of complex, high-value organic molecules, most notably in the agrochemical sector. Substituted forms of this compound serve as key intermediates in producing potent insecticides.
One of the most significant applications is the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which is an important intermediate for the insecticide Rynaxypyr. google.com Various synthetic routes have been developed to produce this intermediate efficiently. One patented method involves a three-step process starting from 3-methyl-2-nitrobenzoate, which reacts with methylamine (B109427), followed by a reduction with iron powder, and finally a reaction with sulfonyl chloride to yield the target molecule. google.com This process is designed to be low-cost, high-yield, and possess strong operability for industrial-scale production. google.com
Another patented approach to 2-amino-5-chloro-N,3-dimethylbenzamide starts with toluene (B28343) and involves several stages, including oxidation, chlorination, nitration, and catalytic hydrogenation, before reacting with methylamine to achieve a final yield of 92% or higher. google.com
Similarly, 2-amino-5-cyano-N,3-dimethylbenzamide, another derivative, is synthesized from 2-amino-5-cyano-3-methyl benzoic acid esters and methylamine. google.com This process is optimized to produce the intermediate in high yield (82-90%) and purity (93-95% by HPLC), highlighting its role in constructing complex, functionalized molecules. google.com
Synthesis of this compound Intermediates
| Target Intermediate | Key Starting Materials | Reported Yield | Application | Source |
|---|---|---|---|---|
| 2-amino-5-chloro-N,3-dimethylbenzamide | 3-methyl-2-nitrobenzoate, Methylamine, Sulfonyl chloride | Not specified | Intermediate for Rynaxypyr | google.com |
| 2-amino-5-chloro-N,3-dimethylbenzamide | Toluene, Chlorine, Nitric acid, Methylamine | ≥ 92% | Intermediate for Rynaxypyr | google.com |
| 2-amino-5-cyano-N,3-dimethylbenzamide | 2-amino-5-cyano-3-methyl benzoic acid ester, Methylamine | 82-90% | Intermediate for complex molecules | google.com |
Role in Polymerization and Cross-linking Reactions for Novel Materials
Based on the available scientific literature, there are no specific examples or detailed research findings concerning the direct application of this compound as a monomer in polymerization processes or as a cross-linking agent for the development of novel materials. While the broader class of benzamides and related aromatic compounds are used in polymer science, the specific role of the N,3-dimethyl isomer is not documented in the reviewed sources.
Reagent Applications in Organic Transformations (e.g., Deoxygenation)
While amides can be versatile reagents in organic synthesis, specific applications of this compound in organic transformations such as deoxygenation are not well-documented in the reviewed literature. Research into such transformations often focuses on the closely related isomer, N,N-dimethylbenzamide. For instance, N,N-dimethylbenzamide is cited as a reagent for the deoxygenation of secondary alcohols and participates in divergent alkynylative difunctionalization reactions that involve C–O bond cleavage (a form of deoxygenation). nih.govsigmaaldrich.comchemicalbook.com However, similar reactivity and applications have not been specifically reported for the this compound isomer.
Analytical Method Development for Impurity Detection (e.g., Derivatization for GC/MS)
In the synthesis of complex molecules where this compound derivatives are key intermediates, analytical methods are crucial for ensuring the purity and quality of the final product. High-Performance Liquid Chromatography (HPLC) is a standard technique employed to monitor the purity of these intermediates.
For example, in the production of 2-amino-5-cyano-N,3-dimethylbenzamide, HPLC is used to confirm the purity of the synthesized compound. google.com Patented methods report achieving purity levels of approximately 93-95%, as determined by this technique. google.com The development of such analytical methods is essential for quality control in manufacturing processes, allowing for the precise quantification of the target compound and the detection of any unreacted starting materials or by-products.
While some analytical methods involve the derivatization of impurities into an amide for detection, such as the conversion of dimethylamine (B145610) into N,N-dimethylbenzamide for GC/MS analysis, this illustrates a broader principle. bohrium.comresearchgate.netnih.gov For this compound itself, the primary analytical application found is its quantification and purity assessment during its use as a synthetic intermediate. google.com
Analytical Parameters for this compound Derivative
| Compound | Analytical Technique | Parameter Measured | Reported Value | Source |
|---|---|---|---|---|
| 2-amino-5-cyano-N,3-dimethylbenzamide | HPLC | Purity | ~93-95% | google.com |
Industrial Synthesis and Process Development for Scalability
Development of Economically Viable and Environmentally Sustainable Production Routes
The pursuit of economically viable and environmentally sustainable production routes for N,3-dimethylbenzamide is a important aspect of modern industrial chemistry. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant amounts of waste and can be hazardous. researchgate.netgoogle.com Consequently, the focus has shifted towards catalytic and more atom-economical approaches.
The use of catalytic systems is another cornerstone of sustainable amide production. Boron-based catalysts, for instance, have been explored for their potential in amide formation. While effective, their application can be limited by the need for high reaction temperatures and the generation of boron-containing waste streams. Alternative catalytic systems are continuously being investigated to overcome these limitations. The development of reusable and non-toxic catalysts is a key area of research to enhance the economic and environmental profile of benzamide (B126) synthesis.
Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of aromatic amides. This includes the use of safer solvents, minimizing energy consumption, and designing processes that are inherently safer. For instance, research into sustainable methods for the chemical synthesis of amides and amide-containing aromatic compounds is ongoing, with a focus on reducing the environmental footprint of these widely used chemicals. purdue.edu The development of processes that utilize renewable feedstocks and generate biodegradable byproducts is a long-term goal for the sustainable industrial production of compounds like this compound.
A comparative analysis of different synthetic routes is crucial for identifying the most economically and environmentally favorable option. This involves evaluating factors such as raw material costs, energy consumption, waste generation, and process safety. The table below presents a conceptual comparison of traditional versus greener synthesis routes for benzamide derivatives.
Table 1: Comparison of Synthetic Routes for Benzamide Derivatives
| Feature | Traditional Synthesis (e.g., using stoichiometric activators) | Greener Synthesis (e.g., catalytic one-pot methods) |
|---|---|---|
| Reagent Stoichiometry | Often requires stoichiometric or excess reagents | Catalytic amounts of reagents |
| Waste Generation | High, due to byproducts from activating agents | Low, with water often being the main byproduct |
| Energy Consumption | Can be high due to multiple steps and purification | Potentially lower due to fewer steps and milder conditions |
| Solvent Usage | Typically high due to multiple reaction and purification steps | Reduced due to one-pot nature and simplified work-up |
| Economic Viability | Can be less favorable due to reagent and waste disposal costs | Potentially more favorable due to higher efficiency and lower waste |
| Environmental Impact | Higher, due to hazardous waste and solvent emissions | Lower, aligning with principles of green chemistry |
Process Optimization for High Yield and Purity in Large-Scale Production
Achieving high yield and purity is paramount in the large-scale industrial production of this compound to ensure product quality and cost-effectiveness. Process optimization is a continuous effort that involves the systematic study of various reaction parameters to identify the optimal conditions for the desired outcome.
Key parameters that are typically optimized include:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing side reactions that can reduce yield and purity.
Pressure: While many amidation reactions are carried out at atmospheric pressure, in some cases, applying pressure can enhance the reaction rate or shift the equilibrium towards the product side.
Catalyst Selection and Loading: The choice of catalyst is critical. An ideal catalyst should be highly active, selective, stable under reaction conditions, and easily separable from the product. The optimal catalyst loading needs to be determined to maximize the reaction rate while minimizing cost.
Solvent: The solvent can affect the solubility of reactants, the reaction rate, and the ease of product isolation. The selection of an appropriate solvent is crucial for both reaction performance and environmental considerations.
Reactant Concentration and Stoichiometry: The initial concentrations of the reactants and their molar ratios can impact the reaction kinetics and the final product yield.
Patents for the production of related compounds, such as 2-amino-5-cyano-N,3-dimethylbenzamide, provide insights into achievable yields and purities. For instance, one patented process describes obtaining the product with a yield of about 82-90% and a purity of about 93-95% by weight as determined by HPLC. nih.gov Another patent for a similar compound reports a synthesis yield of 92% or above. chemrxiv.org These figures serve as benchmarks for the optimization of this compound production.
High-throughput experimentation (HTE) has emerged as a powerful tool for accelerating process optimization. HTE allows for the rapid screening of a large number of reaction conditions in parallel, significantly reducing the time and resources required to identify optimal parameters. This data-rich approach can be instrumental in fine-tuning the industrial synthesis of this compound for maximum efficiency.
The following table illustrates typical process parameters that are investigated during the optimization of benzamide synthesis.
Table 2: Key Process Parameters for Optimization in Benzamide Synthesis
| Parameter | Range of Investigation | Desired Outcome |
|---|---|---|
| Temperature | Ambient to elevated temperatures | Maximize reaction rate, minimize byproduct formation |
| Pressure | Atmospheric to elevated pressures | Enhance reaction rate, shift equilibrium |
| Catalyst Loading | Varies depending on the catalyst | Achieve high conversion with minimal catalyst usage |
| Solvent | Aprotic, protic, or solvent-free conditions | Good reactant solubility, easy product isolation, low environmental impact |
| Reactant Ratio | Stoichiometric to excess of one reactant | Drive the reaction to completion, maximize yield of the desired product |
| Reaction Time | Minutes to hours | Achieve high conversion in the shortest possible time |
Challenges and Solutions in Industrial Manufacturing of Benzamide Derivatives
The industrial manufacturing of benzamide derivatives, including this compound, is not without its challenges. These can range from chemical and engineering hurdles to economic and environmental considerations.
One of the primary challenges is the management of waste streams. Traditional amidation methods that use stoichiometric activating agents generate a significant amount of byproducts, which can be costly and environmentally challenging to dispose of. The solution to this lies in the development and implementation of greener synthesis routes that minimize waste at the source, as discussed in section 7.1. This includes the use of catalytic processes that generate water as the primary byproduct.
Another significant challenge is ensuring consistent product quality at a large scale. Scaling up a chemical process from the laboratory to a pilot plant and then to full-scale production can introduce variability. Maintaining high purity and avoiding the formation of impurities that may be difficult to remove is a critical aspect of industrial manufacturing. Robust process control and analytical monitoring are essential to ensure that the final product consistently meets the required specifications.
The cost of raw materials can also be a major challenge. Developing synthetic routes that utilize readily available and less expensive starting materials is crucial for the economic viability of the final product. Furthermore, the efficiency of the process, in terms of both yield and throughput, directly impacts the manufacturing cost.
Heat management is another important consideration in large-scale reactions, as many amidation reactions are exothermic. Inadequate heat removal can lead to temperature excursions, which can result in side reactions, reduced product quality, and even safety hazards. The design of the reactor and the implementation of effective cooling systems are critical for safe and efficient large-scale production.
Finally, the regulatory landscape for chemical manufacturing is becoming increasingly stringent. Compliance with environmental, health, and safety regulations is a significant challenge that requires careful planning and investment in appropriate technologies and procedures.
The table below summarizes some of the key challenges and potential solutions in the industrial manufacturing of benzamide derivatives.
Table 3: Challenges and Solutions in Industrial Benzamide Manufacturing
| Challenge | Potential Solutions |
|---|
| Waste Generation | - Adoption of catalytic and one-pot synthesis methods
Future Research Directions and Emerging Trends
Discovery of Novel Biological Targets and Therapeutic Applications
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Future research on N,3-dimethylbenzamide is expected to focus on identifying novel biological targets and expanding its therapeutic potential. Studies on various substituted benzamides have revealed their activity against a range of targets, suggesting that this compound and its derivatives could hold untapped promise.
Key research areas include:
Enzyme Inhibition: Many benzamide derivatives have been identified as potent enzyme inhibitors. For instance, certain novel benzamide-based structures are being investigated as Histone Deacetylase (HDAC) inhibitors for anticancer applications. tandfonline.com Computational and biological evaluations of this compound analogs could reveal specific inhibitory activities against enzymes implicated in cancer, inflammation, or metabolic disorders.
Receptor Modulation: Substituted benzamides can act as modulators for various receptors. Research could explore the affinity and efficacy of this compound for G-protein coupled receptors (GPCRs) or ion channels, which are critical targets in neuroscience and cardiovascular medicine.
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Benzodioxane-benzamides have been computationally designed and synthesized as potent inhibitors of the bacterial protein FtsZ, a key player in cell division. mdpi.com This suggests a potential pathway for developing this compound-based compounds as novel antibacterial agents. mdpi.com
Glucokinase Activation: Computational studies on benzamide derivatives have been performed to identify features required for the development of potent glucokinase activators for the treatment of Type 2 Diabetes Mellitus. nih.gov This approach could be applied to this compound to design derivatives with potential antidiabetic properties.
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of benzamides traditionally involves methods that may utilize hazardous reagents or generate significant waste. A major future trend is the development of sustainable, "green" chemistry approaches for the synthesis of this compound. These methods aim to improve efficiency, reduce environmental impact, and lower costs.
Key principles and techniques being explored include:
Catalyst-Free Reactions: Research has demonstrated the successful synthesis of substituted benzimidazoles and benzothiazoles at room temperature in sustainable solvents like ethanol (B145695) without the need for a catalyst. bohrium.com This approach offers high atom economy and avoids the formation of toxic waste.
Eco-Friendly Solvents and Catalysts: The use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media is being explored to replace volatile organic compounds. chemmethod.com Similarly, non-toxic and reusable catalysts, such as zinc acetate (B1210297) or boric acid, are being employed to promote amide formation under mild conditions. chemmethod.com
Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemmethod.comnih.gov
Process Mass Intensity (PMI) Reduction: A focus on minimizing the total mass of materials (solvents, reagents, process water) used to produce a kilogram of product is a critical metric for evaluating the sustainability of a synthetic route. walisongo.ac.id
This table illustrates a general comparison of different amide synthesis strategies based on established green chemistry metrics. walisongo.ac.id Specific values would vary based on the exact reactants and conditions.
Exploration of Advanced Materials Science Applications
While primarily known for their biological activity, benzamide structures are also being explored for applications in materials science. The unique chemical properties of the this compound molecule, including its aromatic ring and amide group, make it a candidate for incorporation into novel polymers and functional materials.
Future research could focus on:
Polymer Synthesis: this compound could potentially serve as a monomer or a modifying agent in the synthesis of high-performance polymers. Polyamides and polyimides containing benzamide moieties can exhibit enhanced thermal stability, mechanical strength, and chemical resistance. The specific substitution pattern of this compound may impart unique solubility or processing characteristics.
Functional Materials: The ability of the amide group to form strong hydrogen bonds could be exploited in the design of self-healing materials, supramolecular assemblies, or liquid crystals. Research into the N,N-dimethylbenzamide isomer suggests its potential use in creating new functional materials. solubilityofthings.com
Organic Electronics: Aromatic amide structures can be incorporated into organic semiconductors or dielectrics. Investigations could determine if this compound-containing materials possess suitable electronic properties for applications in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Integration of Artificial Intelligence and Machine Learning in Benzamide Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials design. nih.gov These computational tools can accelerate the design-make-test-analyze cycle for new this compound derivatives. oxfordglobal.com
Emerging applications in this area include:
De Novo Molecular Design: Generative AI models can learn the underlying patterns in chemical data to design entirely new molecules from scratch. nih.govamazon.com Such models could be trained on libraries of known active benzamides to generate novel this compound analogs with optimized properties for a specific biological target. nih.gov
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to correlate the chemical structure of compounds with their biological activity. tandfonline.com These models can be built to predict the potency, selectivity, and pharmacokinetic properties of new this compound designs before they are synthesized, saving time and resources. tandfonline.com
Synthesis Planning: AI tools are being developed to predict viable and efficient synthetic routes for complex molecules. This can help chemists identify the most sustainable or cost-effective way to produce this compound and its derivatives.
Virtual Screening: ML-based algorithms can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target, significantly narrowing the number of candidates for experimental testing. nih.gov
Comprehensive Toxicological and Ecotoxicological Profiling for Environmental Safety
As with any chemical compound intended for broader use, a thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for ensuring human and environmental safety. Future research must move beyond basic toxicity data to a more comprehensive assessment.
Key areas for investigation include:
Human Toxicology: While basic hazard data exists for related compounds like N,N-dimethylbenzamide, specific studies on this compound are needed. chemservice.comthermofisher.com This includes assessing its potential for genotoxicity, carcinogenicity, and reproductive toxicity.
Environmental Fate: Research is required to determine how this compound behaves in the environment. This involves studying its persistence in soil and water, its potential for bioaccumulation in organisms, and its mobility.
Ecotoxicology: The effect of the compound on various trophic levels must be evaluated. Ecotoxicological studies would involve testing its toxicity on representative aquatic and terrestrial organisms, such as algae, crustaceans (like Artemia), fish, and earthworms, to determine key metrics like the EC50 (half maximal effective concentration). bhp.comresearchgate.netnih.gov
Table 2: GHS Hazard Classification for the Related Compound N,N-Dimethylbenzamide
| Hazard Class | Hazard Statement |
|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Data sourced from safety data sheets for N,N-dimethylbenzamide and serves as a likely indicator for related hazards of this compound pending specific studies. sigmaaldrich.comguidechem.com
Q & A
Q. What are the established synthetic routes for N,3-dimethylbenzamide derivatives, and how can reaction conditions be optimized for higher yields?
this compound derivatives are synthesized via amidation or coupling reactions. For example, 2-amino-5-chloro-N,3-dimethylbenzamide can be synthesized by reacting intermediates like 2-amino-5-chloro-N-methylbenzamide with methylating agents under controlled conditions . Optimization strategies include adjusting catalysts (e.g., cobalt catalysts in coupling reactions ), solvent selection (e.g., acetone or pyridine ), and temperature gradients (e.g., reflux vs. room temperature ). Novel methods, such as continuous flow reactors, improve scalability and reproducibility .
Q. How can structural characterization of this compound derivatives be performed to resolve ambiguities in spectroscopic data?
Single-crystal X-ray diffraction is the gold standard for resolving structural ambiguities. For instance, the crystal structure of 2-amino-N,3-dimethylbenzamide revealed intramolecular N–H···O hydrogen bonds and a dihedral angle of 33.93° between the amide group and benzene ring, confirmed via X-ray analysis . Complementary techniques like H/C NMR, IR, and HRMS validate functional groups and molecular weight .
Q. What safety protocols are critical for handling this compound derivatives in laboratory settings?
Key precautions include:
- Using PPE (gloves, lab coats, and chemical-resistant suits) to avoid skin/eye contact .
- Storing compounds in inert atmospheres at room temperature to prevent degradation .
- Employing fume hoods and dust suppression systems to minimize inhalation risks .
- Adhering to waste disposal regulations for halogenated or toxic derivatives (e.g., chlorinated analogs ).
Advanced Research Questions
Q. How can this compound derivatives be utilized in catalytic systems, such as cobalt-mediated coupling reactions?
Cobalt catalysts enable regioselective coupling of 2-halobenzamides with alkynes. For example, ligand-controlled pathways yield (E)-2-(1,2-diphenylvinyl)-N,3-dimethylbenzamide, confirmed via H NMR and HRMS . Mechanistic studies suggest oxidative addition of Co(I) intermediates to aryl halides, followed by alkyne insertion . Optimizing ligand ratios (e.g., phosphine ligands) enhances reaction efficiency and selectivity.
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for insecticidal this compound derivatives?
SAR studies involve synthesizing analogs with varying substituents (e.g., cyano, chloro, or nitro groups) and testing bioactivity. For instance, 2-amino-5-cyano-N,3-dimethylbenzamide showed insecticidal potential, with activity linked to electron-withdrawing groups at the 5-position . Computational docking and QSAR models further predict interactions with target enzymes (e.g., acetylcholinesterase) .
Q. How can discrepancies in synthetic yields of this compound derivatives be systematically addressed?
Yield variations often stem from competing reaction pathways or impurity profiles. Strategies include:
Q. What methodologies assess the environmental impact of this compound derivatives, particularly aquatic toxicity?
OECD guidelines recommend:
- Acute toxicity testing using Daphnia magna or algae .
- Biodegradation assays under aerobic/anaerobic conditions .
- Computational tools (e.g., EPI Suite) to predict persistence and bioaccumulation . Derivatives with halogen substituents (e.g., 5-chloro analogs) require stringent disposal protocols due to aquatic toxicity risks .
Q. How do computational models predict physicochemical properties of novel this compound derivatives?
Tools like ACD/Labs Percepta and ChemSpider generate data on logP, solubility, and pKa. For example, predicted logP values for 2-amino-5-cyano-N,3-dimethylbenzamide align with experimental solubility in organic solvents . Molecular dynamics simulations further model interactions in biological systems, aiding drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
